5(S)-HETE-d8
Overview
Description
“(5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid” is also known as (+)-5-HETE . It is an eicosanoic acid with an attached hydroxyl group and five CC double bonds .
Molecular Structure Analysis
The molecular formula of this compound is C20H32O3 . The structure includes a long carbon chain with multiple double bonds and a hydroxyl group . The exact structure can be represented by the SMILES stringCCCCC\\C=C/C\\C=C/C/C=C\\C=C\\ [C@@H] (O)CCCC (O)=O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 320.47 g/mol . It is practically insoluble in water and is considered acidic . The compound is typically stored at a temperature of -20°C .Scientific Research Applications
Inhibition of 5-Lipoxygenation in Leukocytes : The 15-lipoxygenase product, closely related to the specified compound, has been shown to suppress the conversion of arachidonic acid into leukotriene B(4) (LTB4) and 5-HETE in human polymorphonuclear leucocytes (PMN). This is not due to direct inhibition of 5-lipoxygenase, but rather a shift in substrate utilization. This suggests its potential role in modulating inflammatory responses (Petrich et al., 1996).
Substrate Selectivity and Inhibition Studies : 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE), a metabolite of the 5-lipoxygenase product 5-HETE, is a chemoattractant for neutrophils and eosinophils. Research has shown that certain fatty acids, including 5-hydroxy-6-octadecenoic acid and 5-hydroxy-6-eicosenoic acid, inhibit the formation of 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase. This indicates the specificity of enzyme-substrate interactions in the metabolism of polyunsaturated fatty acids (Patel et al., 2009).
Biosynthesis in Yeast : The yeast Dipodascopsis uninucleata converts fatty acids containing a 5Z,8Z-diene system into 3-hydroxy metabolites. For instance, arachidonic acid is metabolized into 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid. This study contributes to the understanding of oxylipin biosynthesis in microorganisms (Venter et al., 1997).
Radioactive Labeling and Synthesis for Research : Synthesis of arachidonic acid derivatives, including those radioactively labeled, provides valuable tools for investigating eicosanoid biosynthesis. Such compounds, including (5Z,8Z,11Z,14Z)-18- and 19-azidoeicosa-5,8,11,14-tetraenoic acids, can be used as photo-affinity probes (Romanov et al., 2004).
Cytochrome P450-Mediated Oxidation : Cytochrome P450 enzymes oxidize polyunsaturated fatty acids like arachidonic acid into various hydroxy and epoxy fatty acids. This enzymatic process plays a critical role in the metabolism of these compounds in different organs, indicating the physiological importance of these oxidized fatty acids (Oliw et al., 1996).
Properties
IUPAC Name |
(5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJOOYOSFUGPC-IWMWOOIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\[C@]([2H])(CCCC(=O)O)O)/[2H])/[2H])/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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